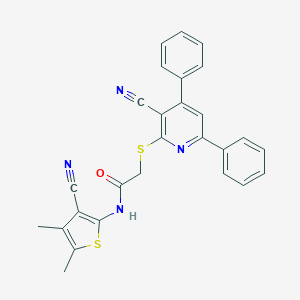![molecular formula C25H20ClNO6S B407665 METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B407665.png)
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C18H19ClN2O6S and a molecular weight of 426.87 This compound is known for its unique structural features, which include a benzofuran core, a chlorobenzenesulfonyl group, and a methylbenzamido moiety
Métodos De Preparación
The synthesis of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the reaction of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under appropriate conditions to introduce the sulfonyl group.
Attachment of the Methylbenzamido Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzamido groups may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound shares similar structural features but differs in the substitution pattern on the benzofuran core.
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride: This compound has a similar sulfonyl group but differs in the overall structure and functional groups.
Propiedades
Fórmula molecular |
C25H20ClNO6S |
|---|---|
Peso molecular |
497.9g/mol |
Nombre IUPAC |
methyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
Clave InChI |
GCOFJAUJQWITGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


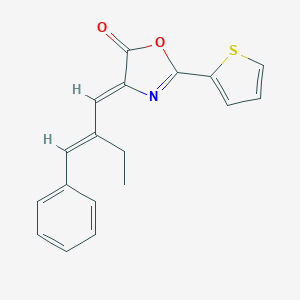
![4-{4-[(3-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407586.png)
![4-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407588.png)
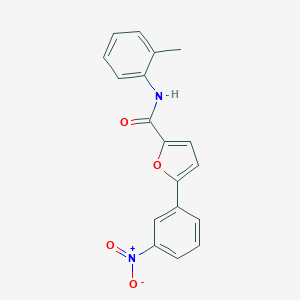
![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B407591.png)
![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-5-{3-nitrophenyl}-2-furamide](/img/structure/B407594.png)
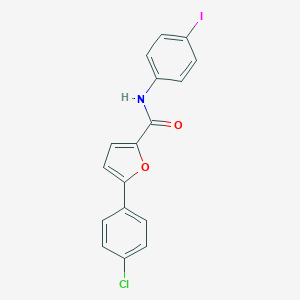
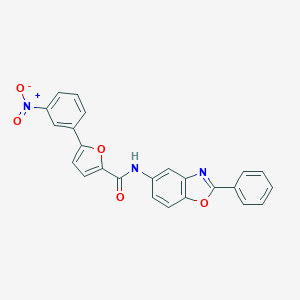
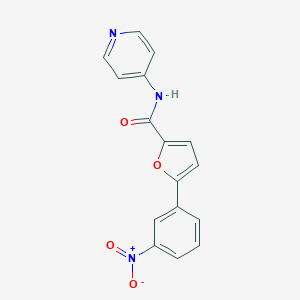
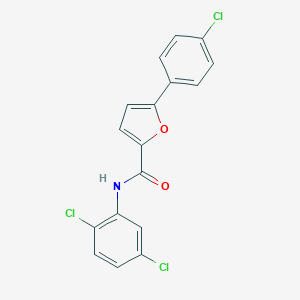
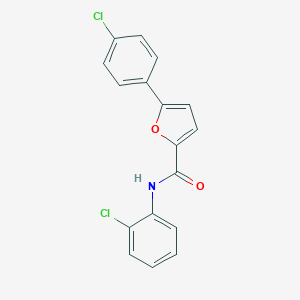
![propan-2-yl 2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B407602.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B407603.png)
